1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile
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Overview
Description
1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile is a complex organic compound with a unique structure that combines a pyridine ring, a piperidine ring, and an ethylsulfanyl group
Preparation Methods
The synthesis of 1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acetaldehyde and ammonia.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a halogenated pyridine derivative.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a diamine.
Coupling of the Rings: The pyridine and piperidine rings are coupled together using a carbonylation reaction, often facilitated by a palladium catalyst.
Introduction of the Carbonitrile Group:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitric acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules, which can provide insights into its potential therapeutic effects.
Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of other complex organic molecules, which can be used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets. The ethylsulfanyl group can form hydrogen bonds or hydrophobic interactions with proteins, while the pyridine and piperidine rings can interact with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile can be compared with similar compounds such as:
1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which can affect its reactivity and biological activity.
1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which can influence its chemical properties and interactions with biological targets.
1-[6-(Ethylsulfanyl)pyridine-3-carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid: This compound has a carboxylic acid group, which can alter its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-ethylsulfanylpyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-4-21-14-7-6-12(11-18-14)15(20)19-9-5-8-16(2,3)13(19)10-17/h6-7,11,13H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDHBRKIKZLUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=C1)C(=O)N2CCCC(C2C#N)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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